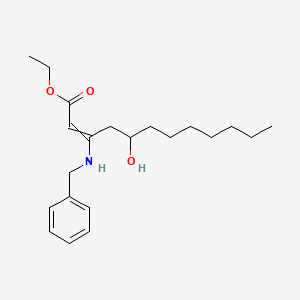
Ethyl 3-(benzylamino)-5-hydroxydodec-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: Hydrogen peroxide, acetic acid
Reaction: The benzylamino-dodec-2-enoate intermediate is treated with hydrogen peroxide in the presence of acetic acid to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of Ethyl 3-(benzylamino)-5-hydroxydodec-2-enoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzylamino)-5-hydroxydodec-2-enoate typically involves multi-step organic reactions. One common method starts with the preparation of the dodec-2-enoate backbone, followed by the introduction of the benzylamino group and the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Preparation of Dodec-2-enoate Backbone
Reagents: Ethyl acetoacetate, sodium ethoxide
Conditions: Reflux in ethanol
Reaction: Ethyl acetoacetate is treated with sodium ethoxide to form the dodec-2-enoate backbone.
Analyse Chemischer Reaktionen
Ethyl 3-(benzylamino)-5-hydroxydodec-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation:
Reagents: Potassium permanganate, sulfuric acid
Products: Oxidized derivatives with additional hydroxyl or carbonyl groups.
-
Reduction:
Reagents: Sodium borohydride, methanol
Products: Reduced derivatives with fewer double bonds or hydroxyl groups.
-
Substitution:
Reagents: Halogenating agents (e.g., bromine, chlorine)
Products: Halogenated derivatives with substituted halogen atoms.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(benzylamino)-5-hydroxydodec-2-enoate has a wide range of scientific research applications:
-
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in cell culture studies to assess its effects on cellular processes.
-
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Studied as
Eigenschaften
CAS-Nummer |
650596-81-9 |
|---|---|
Molekularformel |
C21H33NO3 |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
ethyl 3-(benzylamino)-5-hydroxydodec-2-enoate |
InChI |
InChI=1S/C21H33NO3/c1-3-5-6-7-11-14-20(23)15-19(16-21(24)25-4-2)22-17-18-12-9-8-10-13-18/h8-10,12-13,16,20,22-23H,3-7,11,14-15,17H2,1-2H3 |
InChI-Schlüssel |
BXELZQKBAHDCBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CC(=CC(=O)OCC)NCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-{[2-(2-Fluoroethoxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-methoxybenzene)](/img/structure/B15168824.png)
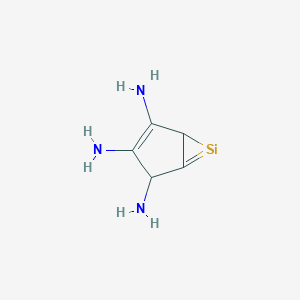
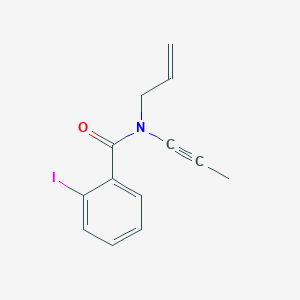
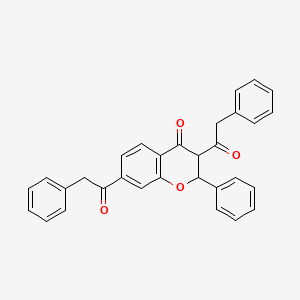
![5-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}-2-nitrobenzamide](/img/structure/B15168845.png)
![4-[(E)-(But-2-en-1-ylidene)amino]-N-(2,4-dichlorophenyl)benzene-1-sulfonamide](/img/structure/B15168846.png)
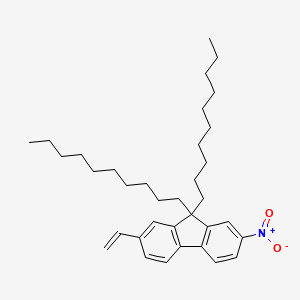
![4,4'-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2'-bipyridine](/img/structure/B15168872.png)
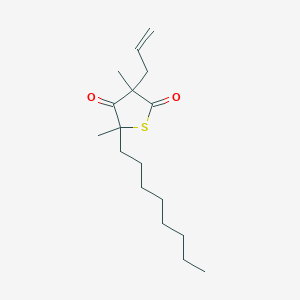
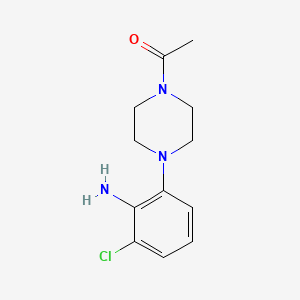
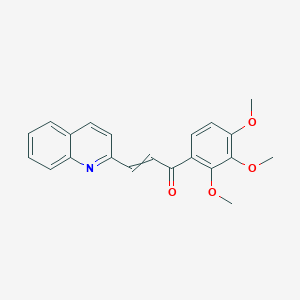
![6,6'-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline]](/img/structure/B15168887.png)
![Acetamide,N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15168894.png)
![Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-](/img/structure/B15168908.png)
